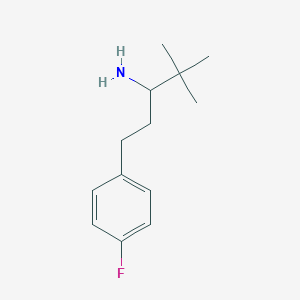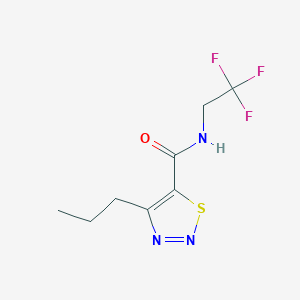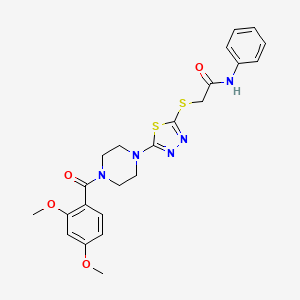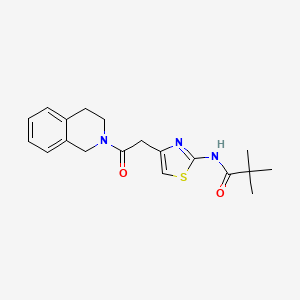![molecular formula C12H19NO2 B2400090 N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide CAS No. 2361657-01-2](/img/structure/B2400090.png)
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPME is a synthetic compound that belongs to the class of amides and has a molecular formula of C11H17NO2. In
Mecanismo De Acción
The exact mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes, leading to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, the synthesis of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is a multi-step process, which can be time-consuming and costly. Additionally, further studies are needed to fully understand the mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of new antimicrobial agents based on N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and its potential applications in cancer therapy. Finally, more research is needed to explore the potential side effects of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and to develop ways to mitigate any adverse effects that may arise.
Métodos De Síntesis
The synthesis of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide involves a multi-step process, starting with the reaction of cyclopropylmethylamine with propargyl bromide to form N-cyclopropylmethylpropargylamine. The resulting compound is then reacted with oxirane to form N-cyclopropyl(oxan-4-yl)methylpropargylamine, which is subsequently deprotected using acidic conditions to yield N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[cyclopropyl(oxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-3-4-9)10-5-7-15-8-6-10/h2,9-10,12H,1,3-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUCYJRJFTUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)
![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)
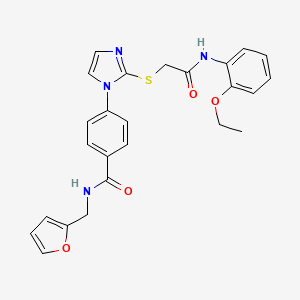
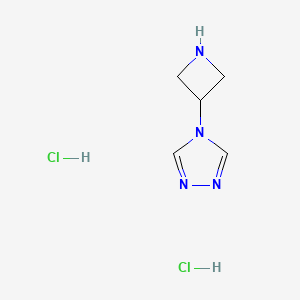
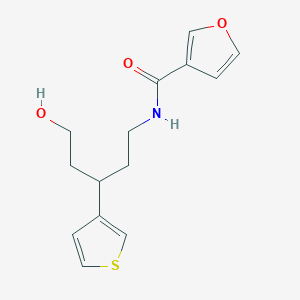
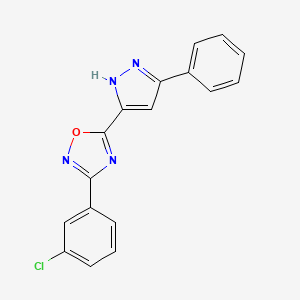
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)


![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)
